molecular formula C21H24N6OS2 B2563110 6-(4-benzylpiperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide CAS No. 1421585-68-3

6-(4-benzylpiperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

Cat. No.: B2563110
CAS No.: 1421585-68-3
M. Wt: 440.58
InChI Key: PNWNDOHIUIEZGK-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6OS2 and its molecular weight is 440.58. The purity is usually 95%.
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Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Benzylpiperidine Moiety : Known for its interaction with various neurotransmitter systems.
  • Thiadiazole Ring : Associated with a wide range of biological activities including antimicrobial and anti-inflammatory effects.
  • Pyridazine Core : Enhances the compound's binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and benzylpiperidine structures often exhibit significant biological activity. The following sections detail specific activities associated with this compound.

1. Anticholinesterase Activity

Compounds similar to This compound have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.

2. Antimicrobial Properties

Thiadiazole derivatives are well-documented for their antimicrobial activities. The presence of the thiadiazole ring in this compound suggests potential efficacy against various bacterial strains and fungi. Studies have indicated that thiadiazole derivatives possess significant antibacterial and antifungal properties .

3. Anti-inflammatory Effects

Research has demonstrated that thiadiazole compounds exhibit anti-inflammatory activity. For instance, a series of 1,3,4-thiadiazoles were evaluated for their ability to inhibit paw edema in animal models, showing promising results comparable to standard anti-inflammatory drugs like indomethacin .

The exact mechanism of action for This compound involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit AChE and other enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : It may interact with various receptors including muscarinic receptors, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Maddila et al. (2012)Identified significant anti-inflammatory properties in thiadiazole derivatives through in vivo models .
Lopez-Cara (2012)Demonstrated that modified thiadiazoles could selectively inhibit nitric oxide synthase isoforms, suggesting potential applications in neuroprotection .
Cytotoxicity AssaysVarious derivatives showed antiproliferative effects against cancer cell lines such as A549 lung carcinoma and Jurkat E6.1 T-cell leukemia .

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6OS2/c1-2-29-21-26-25-20(30-21)22-19(28)17-8-9-18(24-23-17)27-12-10-16(11-13-27)14-15-6-4-3-5-7-15/h3-9,16H,2,10-14H2,1H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWNDOHIUIEZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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